5-Norbornene-2,3-dimethanol
CAS No.: 85-39-2
Cat. No.: VC1705250
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85-39-2 |
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Molecular Formula | C9H14O2 |
Molecular Weight | 154.21 g/mol |
IUPAC Name | [3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
Standard InChI | InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 |
Standard InChI Key | IGHHPVIMEQGKNE-UHFFFAOYSA-N |
SMILES | C1C2C=CC1C(C2CO)CO |
Canonical SMILES | C1C2C=CC1C(C2CO)CO |
Introduction
Chemical Identity and Basic Properties
5-Norbornene-2,3-dimethanol is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It belongs to the family of organic building blocks and is characterized by a bicyclic structure with two primary alcohol groups. The compound is identified by the Chemical Abstracts Service (CAS) registry number 85-39-2 and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 201-601-2 .
Nomenclature and Synonyms
The compound is known by several synonyms, reflecting its structural characteristics:
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Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol (mixture of endo and exo isomers, predominantly endo)
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5-exo,6-exo-Bis(hydroxymethyl)-2-norbornene (specifically for the exo,exo isomer)
Physical and Chemical Properties
5-Norbornene-2,3-dimethanol exists in different isomeric forms, each with distinct physical properties. The compound generally appears as a white to almost white crystalline solid or powder . The physical state and appearance can vary slightly depending on the specific isomeric composition and purity.
Physical Data Comparison
The physical properties of 5-Norbornene-2,3-dimethanol vary based on its isomeric form. The following table compares key physical parameters of different isomeric forms:
Structural Characteristics
The compound contains a bicyclic framework with a double bond between C5 and C6 positions, and two hydroxymethyl groups at positions 2 and 3. The spatial arrangement of these groups leads to different stereoisomers:
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Endo isomer: The hydroxymethyl groups are oriented toward the bicyclic bridge
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Exo isomer: The hydroxymethyl groups are oriented away from the bicyclic bridge
The presence of these isomers is significant for the compound's reactivity and applications in organic synthesis .
Isomeric Forms and Stereochemistry
5-Norbornene-2,3-dimethanol exists in several stereoisomeric forms due to the spatial arrangement of the hydroxymethyl groups relative to the bicyclic framework.
Major Isomeric Forms
The two primary isomeric forms of 5-Norbornene-2,3-dimethanol are:
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Endo-5-norbornene-2,3-dimethanol (predominant in mixed isomer preparations)
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5-Norbornene-2-exo,3-exo-dimethanol, identified by CAS number 699-95-6
The endo isomer features hydroxymethyl groups oriented toward the bicyclic bridge, while in the exo,exo isomer, both hydroxymethyl groups are oriented away from the bridge. This stereochemical difference significantly influences the compound's reactivity and applications in organic synthesis and catalysis .
Stereochemical Significance
The stereochemistry of 5-Norbornene-2,3-dimethanol plays a crucial role in its function as a ligand or promoter in asymmetric reactions. The exo,exo isomer has been systematically named as [(1R,2R,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, highlighting its specific stereochemical configuration .
Applications in Organic Synthesis
5-Norbornene-2,3-dimethanol has found various applications in organic synthesis, particularly in the field of asymmetric catalysis.
Role in Asymmetric Catalysis
One of the most significant applications of 5-Norbornene-2,3-dimethanol, particularly its endo isomer, is in asymmetric catalysis. Research has demonstrated its effectiveness in promoting highly enantioselective palladium-catalyzed Heck/Suzuki cascade reactions .
In a notable study, endo-5-norbornene-2,3-dimethanol was found to effectively prevent transmetalation of aryl-palladium complexes in reactions involving N-(2-bromophenyl)acrylamides. This property enables the development of a cascade reaction methodology that tolerates a wide range of functional groups and provides access to oxindoles with excellent enantiomeric excess (ee) values .
The mechanism involves:
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Initial coordination of the diol to the palladium catalyst
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Formation of a chiral environment around the metal center
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Prevention of premature transmetalation
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Facilitation of asymmetric induction during the reaction sequence
Other Applications
Beyond asymmetric catalysis, 5-Norbornene-2,3-dimethanol serves as a valuable building block in various organic syntheses. Its bifunctional nature, combining a reactive norbornene double bond with two primary alcohol groups, makes it versatile for:
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Synthesis of complex organic molecules
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Preparation of polymeric materials
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Development of novel ligands for transition metal catalysis
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